RO-0335

概要

説明

デプルファビリンは、新規で強力なジフェニルエーテル系非ヌクレオシド逆転写酵素阻害剤(NNRTI)です。主にヒト免疫不全ウイルス(HIV)感染症の治療に使用されます。 デプルファビリンは、ウイルス複製サイクルに不可欠な逆転写酵素を標的にすることで、HIVの複製を阻害します .

製造方法

合成経路と反応条件

デプルファビリンは、ジフェニルエーテル誘導体を含む一連の化学反応によって合成されます。

工業生産方法

デプルファビリンの工業生産は、高収率と高純度を確保するために最適化された反応条件を用いた大規模化学合成によって行われます。 このプロセスには、医薬品基準を満たすための結晶化、精製、品質管理などのステップが含まれます .

準備方法

Synthetic Routes and Reaction Conditions

Depulfavirine is synthesized through a series of chemical reactions involving diphenylether derivatives.

Industrial Production Methods

The industrial production of depulfavirine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

化学反応の分析

反応の種類

デプルファビリンは、次のようないくつかの種類の化学反応を起こします。

酸化: 分子への酸素原子の導入。

還元: 酸素原子の除去または水素原子の付加。

置換: ある官能基を別の官能基に置き換える.

一般的な試薬と条件

デプルファビリンの合成および反応に使用される一般的な試薬には、次のようなものがあります。

酸化剤: 過酸化水素など。

還元剤: 水素化ホウ素ナトリウムなど。

置換剤: ハロゲンやアルキル基など.

生成される主要な生成物

これらの反応から生成される主要な生成物は、逆転写酵素に対して特定の阻害特性を持つデプルファビリンのさまざまな誘導体です .

科学的研究の応用

Scientific Research Applications

RO-0335 has several significant applications across various fields:

1. Antiviral Research:

- This compound has shown potent antiviral activity against wild-type HIV with a mean IC50 value of 1.2 nM in cell culture . Its efficacy against common NNRTI-resistant mutations makes it a candidate for further clinical development.

2. Resistance Development Studies:

- Research has demonstrated that this compound can lead to specific mutations associated with resistance. In vitro studies have identified two primary pathways for resistance development involving mutations at positions V106 and F227, among others . Understanding these pathways is critical for optimizing treatment regimens.

3. Clinical Trials:

- This compound is currently undergoing clinical trials to evaluate its safety and efficacy in treating HIV infections. It is in Phase 3 trials, indicating promising results that warrant further investigation in larger populations .

4. Chemical and Biological Studies:

- The compound serves as a model for studying diphenylether derivatives and their properties, contributing to broader chemical research initiatives. Its biological effects on viral replication are also under investigation, providing insights into potential therapeutic applications beyond HIV.

Case Study 1: Resistance Selection

In an experimental setup involving sequential passage experiments at low multiplicity of infection (MOI), researchers observed that specific amino acid changes were necessary for significant loss of susceptibility to this compound. The study highlighted that mutations such as V106I/A and F227C were pivotal in developing resistance pathways . This information is vital for clinicians to anticipate potential resistance patterns in patients undergoing treatment with this compound.

Case Study 2: Efficacy Against Resistant Strains

A comparative study found that this compound maintained activity against HIV strains bearing common NNRTI resistance mutations. The compound's ability to inhibit replication effectively even in resistant strains underscores its potential role in future therapeutic regimens .

作用機序

デプルファビリンは、HIVの逆転写酵素を阻害することによって効果を発揮します。この酵素は、ウイルスRNAをDNAに変換する役割を担っており、ウイルスの複製サイクルにおける重要なステップです。 デプルファビリンは、逆転写酵素に結合することにより、ウイルスDNAの合成を阻害し、その結果、ウイルスの複製を阻害します .

類似化合物の比較

類似化合物

エルスルファビリン: HIV感染症の治療に使用される別のNNRTI。

デラビルジン: 同様の作用機序を持つ強力なNNRTI

独自性

デプルファビリンは、その高い効力と逆転写酵素に対する選択性により、ユニークです。 他のNNRTIと比較して優れた抗ウイルス活性を示し、多くのNNRTI耐性臨床分離株に対して活性を維持しています .

類似化合物との比較

Similar Compounds

Elsulfavirine: Another NNRTI used in the treatment of HIV infections.

Delavirdine: A potent NNRTI with a similar mechanism of action

Uniqueness

Depulfavirine is unique due to its high potency and selectivity for the reverse transcriptase enzyme. It has shown superior antiviral activity compared to other NNRTIs and retains activity against a large number of NNRTI-resistant clinical isolates .

生物活性

RO-0335 is a compound that has garnered attention in the field of pharmacology due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Overview of this compound

This compound is a small molecule compound that has been studied for its effects on various biological systems. Its mechanism of action primarily involves modulation of cellular pathways that lead to apoptosis (programmed cell death) and inhibition of cell proliferation, particularly in cancerous cells.

The primary biological activity of this compound is linked to its ability to induce oxidative stress within cells. This oxidative stress is characterized by an increase in reactive oxygen species (ROS), which can trigger several downstream effects:

- Induction of Apoptosis : this compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cell lines.

- Inhibition of Cell Proliferation : The compound inhibits growth in various cancer cell lines by disrupting mitochondrial function and promoting ROS accumulation.

Research Findings

Several studies have investigated the biological effects of this compound, focusing on its antiproliferative properties and mechanisms:

- Antiproliferative Effects : In vitro studies have demonstrated that this compound significantly inhibits the growth of various human cancer cell lines. The compound's efficacy was assessed using dose-response experiments, revealing a clear correlation between concentration and reduction in cell viability.

- Caspase Activation : Research indicates that this compound induces caspase-3 activation, a critical step in the apoptotic pathway. This effect was confirmed through assays measuring caspase activity post-treatment with this compound.

- ROS Production : The compound's ability to generate ROS was quantitatively measured using fluorescence-based assays. Increased levels of ROS were observed following treatment with this compound, suggesting its role in mediating oxidative stress-related cellular damage.

Data Table: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Antiproliferative Effect | Significant reduction in cell viability | |

| Caspase Activation | Increased caspase-3 activity post-treatment | |

| ROS Generation | Elevated ROS levels detected |

Case Studies

A notable case study involving this compound examined its effects on specific cancer types. In this study, researchers treated human colorectal cancer cells with varying concentrations of this compound and monitored changes in cell growth and apoptosis markers over time.

Case Study Findings:

- Cell Line Used : Caco2 (human colorectal carcinoma)

- Treatment Duration : 48 hours

- Key Results :

- A significant decrease in cell proliferation was noted at concentrations above 10 µM.

- Caspase-3 activation increased by over 2-fold compared to untreated controls.

- ROS levels peaked at 48 hours post-treatment, correlating with increased apoptosis rates.

特性

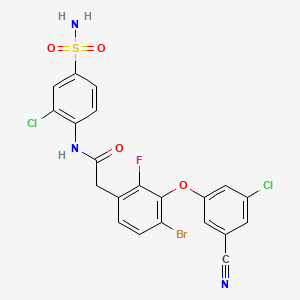

IUPAC Name |

2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrCl2FN3O4S/c22-16-3-1-12(20(25)21(16)32-14-6-11(10-26)5-13(23)8-14)7-19(29)28-18-4-2-15(9-17(18)24)33(27,30)31/h1-6,8-9H,7H2,(H,28,29)(H2,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUUICLVCQQMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrCl2FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867365-76-2 | |

| Record name | VM-1500A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867365762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Depulfavirine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP6H7RDZ5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。